molecular formula C16H14ClFOS B1327786 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone CAS No. 898750-43-1

3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone

Cat. No.: B1327786
CAS No.: 898750-43-1
M. Wt: 308.8 g/mol
InChI Key: BPWMIVPWHWKXSW-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone is an organic compound that features a complex structure with a chlorinated and fluorinated phenyl ring, a thiomethyl group, and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone typically involves multiple steps, starting with the preparation of the core phenyl ring. The chlorination and fluorination of the phenyl ring are achieved through electrophilic aromatic substitution reactions. The thiomethyl group is introduced via a nucleophilic substitution reaction, often using thiol reagents under basic conditions. The final step involves the formation of the propiophenone backbone through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound’s thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorinated and fluorinated phenyl ring can engage in hydrophobic interactions with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole

Uniqueness

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone is unique due to its combination of a thiomethyl group and a propiophenone backbone, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-15-5-3-12(4-6-15)16(19)7-2-11-8-13(17)10-14(18)9-11/h3-6,8-10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWMIVPWHWKXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644947
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-43-1
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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